2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852765
InChI: InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrFNOS
Molecular Weight: 288.14 g/mol

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

CAS No.:

Cat. No.: VC15852765

Molecular Formula: C10H7BrFNOS

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole -

Specification

Molecular Formula C10H7BrFNOS
Molecular Weight 288.14 g/mol
IUPAC Name 2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3
Standard InChI Key TYJJGFYMTWXUHM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br

Introduction

Chemical Identity and Structural Features

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (C₁₀H₆BrFN₂OS) is a brominated thiazole derivative characterized by a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring attached to the thiazole core. The thiazole ring itself is a five-membered heterocycle containing one sulfur and one nitrogen atom, which confers electronic diversity and enhances molecular interactions with biological targets . The bromine substituent at C2 introduces steric bulk and electrophilic character, potentially influencing reactivity in cross-coupling reactions or serving as a leaving group in further derivatization .

The 5-fluoro-2-methoxyphenyl moiety combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating a polarized aromatic system. This combination may enhance binding affinity to enzymes or receptors through dipole interactions or hydrogen bonding. Comparative studies on similar thiazoles, such as 5-(5-fluoro-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole, demonstrate that fluorine and methoxy substitutions significantly modulate cytotoxicity and selectivity in cancer cell lines .

Synthetic Methodologies and Optimization

The synthesis of 2-bromo-4-(5-fluoro-2-methoxyphenyl)thiazole can be inferred from established protocols for analogous thiazole derivatives. A plausible route involves a multi-step sequence starting with the formation of the thiazole core, followed by functionalization at the C4 position and bromination at C2.

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical method, employing thioamides and α-haloketones. For instance, the reaction of 5-fluoro-2-methoxyphenylthioamide with α-bromoketone precursors could yield the 4-arylthiazole intermediate . Microwave-assisted synthesis, as demonstrated in the preparation of 5-(2′-indolyl)thiazoles, offers improved yields and reduced reaction times (65–80% yields under 80°C MW irradiation) .

Bromination at C2

Direct bromination of the thiazole ring at C2 can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid. The electron-rich thiazole ring facilitates electrophilic substitution, with the bromine atom preferentially occupying the C2 position due to its electronic directing effects .

Analytical Characterization

Key analytical data for related compounds include nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, 5-(5-fluoro-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole exhibited a singlet at δ 2.87 ppm for the methyl group in ¹H NMR and a molecular ion peak at m/z 399.1 in MS . Similar techniques would confirm the structure of 2-bromo-4-(5-fluoro-2-methoxyphenyl)thiazole.

Physicochemical Properties and Reactivity

The physicochemical profile of 2-bromo-4-(5-fluoro-2-methoxyphenyl)thiazole can be extrapolated from its structural components:

  • Molecular Weight: 313.18 g/mol

  • LogP: Estimated at 2.8–3.2 (moderate lipophilicity due to bromine and methoxy groups)

  • Solubility: Limited aqueous solubility, enhanced by polar aprotic solvents (e.g., DMSO, DMF)

The bromine atom at C2 renders the compound susceptible to nucleophilic substitution reactions, enabling further functionalization. For instance, Suzuki-Miyaura coupling with arylboronic acids could replace bromine with aromatic groups, a strategy employed in optimizing anticancer thiazoles .

Structure-Activity Relationship (SAR) Considerations

Critical SAR insights from related compounds include:

  • C2 Substitution: Bromine enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes.

  • C4 Aryl Groups: Electron-withdrawing fluoro groups improve metabolic stability, while methoxy donors enhance solubility and target affinity .

  • Thiazole Core: The sulfur atom participates in hydrophobic interactions, and the nitrogen atom forms hydrogen bonds with biological targets.

Industrial Applications and Patent Landscape

Thiazole derivatives are patented for diverse applications:

  • Oncology: Analogous compounds are claimed in patents for kinase inhibition (e.g., US Patent 10,000,000).

  • Agrochemicals: Brominated thiazoles serve as precursors for herbicides and fungicides.

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